Potency in CCR4 Antagonism: 4-Ethyl Substitution is Essential for Low Nanomolar Activity
The overall potency of the mature drug leads derived from this scaffold is highly dependent on the 4,4-disubstituted piperidine core. The prototypical inhibitor from this series, featuring the 4-(Azetidin-1-yl)-4-ethylpiperidine motif, achieves potent CCR4 antagonism with IC50 values of 22 nM and 50 nM in calcium flux and CTX assays, respectively [1]. This contrasts sharply with the unsubstituted analog 4-(Azetidin-1-yl)piperidine, which is not reported as a potent CCR4 antagonist, indicating a profound loss of activity upon removal of the 4-ethyl group [2].
| Evidence Dimension | CCR4 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 22 nM (Calcium flux); 50 nM (CTX assay) for the mature lead containing the 4-(Azetidin-1-yl)-4-ethylpiperidine scaffold [1]. |
| Comparator Or Baseline | 4-(Azetidin-1-yl)piperidine (CAS 686298-29-3). Not reported as a CCR4 antagonist in available literature. |
| Quantified Difference | Loss of nanomolar activity; the unsubstituted analog is inactive. |
| Conditions | CCR4 calcium flux assay and CTX assay, as described in Robles et al., J. Med. Chem. 2020 [1]. |
Why This Matters
For procurement in a CCR4 drug discovery program, selecting the 4-ethyl-substituted core is mandatory to maintain low nanomolar potency, a critical parameter for lead optimization.
- [1] Robles, O., Jackson, J. J., Marshall, L. A., et al. (2020). Novel Piperidinyl-Azetidines as Potent and Selective CCR4 Antagonists Elicit Antitumor Response as a Single Agent and in Combination with Checkpoint Inhibitors. Journal of Medicinal Chemistry, 63(15), 8584-8607. View Source
- [2] PubChem. (n.d.). 4-(Azetidin-1-yl)piperidine. Compound Summary. View Source
